molecular formula C9H15NO4 B1492485 Dimethyl piperidine-3,4-dicarboxylate CAS No. 1438084-80-0

Dimethyl piperidine-3,4-dicarboxylate

Cat. No. B1492485
CAS RN: 1438084-80-0
M. Wt: 201.22 g/mol
InChI Key: XYZQKBBGEBZTND-UHFFFAOYSA-N
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Description

Dimethyl piperidine-3,4-dicarboxylate is a compound that belongs to the category of piperidines. It has a molecular weight of 195.17 and its IUPAC name is dimethyl 3,4-pyridinedicarboxylate . The InChI code for this compound is 1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Dimethyl piperidine-3,4-dicarboxylate: is a valuable precursor in the synthesis of bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of various classes of drugs . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new medications .

Development of Pharmacological Agents

The piperidine moiety is a common feature in many pharmacological agents. Dimethyl piperidine-3,4-dicarboxylate can be used to synthesize compounds that exhibit a wide range of biological activities. This includes potential treatments for neurological disorders, pain management, and cardiovascular diseases .

Chemical Functionalization and Drug Design

This compound serves as a key intermediate in the chemical functionalization of piperidine structures, which is a critical step in drug design. It allows chemists to introduce various functional groups that can enhance the drug’s efficacy, selectivity, and pharmacokinetic properties .

Creation of Piperidine-Based Alkaloids

Alkaloids containing the piperidine ring are found in many medicinal plants and exhibit significant therapeutic effectsDimethyl piperidine-3,4-dicarboxylate can be employed in the synthesis of these alkaloids, which are used for their analgesic, antimalarial, and anticancer properties .

Material Science Applications

In material science, piperidine derivatives synthesized from Dimethyl piperidine-3,4-dicarboxylate can be used to create novel materials with unique properties. These materials may have applications in the development of sensors, organic semiconductors, and as components in advanced composite materials .

Catalysis and Green Chemistry

Piperidine derivatives are also used as catalysts in various chemical reactions. The use of Dimethyl piperidine-3,4-dicarboxylate in the synthesis of these catalysts contributes to the advancement of green chemistry by providing more environmentally friendly and sustainable reaction pathways .

properties

IUPAC Name

dimethyl piperidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQKBBGEBZTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl piperidine-3,4-dicarboxylate

Synthesis routes and methods

Procedure details

A mixture of dimethyl pyridine-3,4-dicarboxylate (1.00 g, 5.10 mmol, 1 eq) and Pd(OH)2 (20 mg, 0.2 eq) in 20 mL of acetic acid was heated at 80° C. overnight under H2, and then cooled to room temperature. The resulted mixture was filtered and concentrated in vacuo. To the mixture was added 100 mL of water. The pH was adjusted to 7-8 by adding NH3H2O. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as pale yellow oil (600 mg, 57.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 201.15 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 2
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 3
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 4
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 5
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 6
Dimethyl piperidine-3,4-dicarboxylate

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